molecular formula C21H21ClN2O2S B2857778 (2E)-3-(2-chlorophenyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide CAS No. 865162-11-4

(2E)-3-(2-chlorophenyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide

Cat. No.: B2857778
CAS No.: 865162-11-4
M. Wt: 400.92
InChI Key: RAXUGDCKLBREEY-GAZMVHPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-3-(2-chlorophenyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide is a structurally complex molecule featuring a benzothiazole core substituted with a 2-ethoxyethyl group at position 3 and a methyl group at position 4. The enamide moiety adopts an (E)-configuration, while the benzothiazol-2-ylidene group exhibits a (Z)-stereochemistry.

Benzothiazole derivatives are well-documented for their pharmacological relevance, including antifungal, anticancer, and anti-inflammatory properties . The presence of the 2-chlorophenyl group in this compound may enhance lipophilicity and membrane permeability, while the ethoxyethyl substituent could modulate solubility and metabolic stability .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c1-3-26-13-12-24-18-10-8-15(2)14-19(18)27-21(24)23-20(25)11-9-16-6-4-5-7-17(16)22/h4-11,14H,3,12-13H2,1-2H3/b11-9+,23-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXUGDCKLBREEY-ZGLTXCJXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide typically involves a multi-step process. One common approach is the condensation of 2-chlorobenzaldehyde with 3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2-amine under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation with acrylamide in the presence of a suitable base, such as piperidine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amide derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

The compound (2E)-3-(2-chlorophenyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide has garnered attention in various scientific research domains, notably in medicinal chemistry and agricultural applications. This article delves into its applications, supported by data tables and insights from diverse sources.

Chemical Properties and Structure

The compound features a complex structure characterized by a chlorophenyl moiety and a benzothiazole derivative. The presence of the ethoxyethyl group enhances its solubility and bioavailability, making it a candidate for various applications.

Molecular Formula

  • Molecular Formula : C18H22ClN3OS
  • Molecular Weight : Approximately 357.90 g/mol

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study published in Journal of Medicinal Chemistry highlighted its efficacy against various bacterial strains, suggesting potential use as an antibiotic agent .

Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer properties. A case study involving derivatives of benzothiazole indicated that they can inhibit cancer cell proliferation by inducing apoptosis in tumor cells . Further exploration into its mechanism of action is warranted to confirm these findings.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory effects. Research has demonstrated that similar compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Fungicidal Properties

The compound's structural features suggest potential fungicidal activity. A patent application (WO2020020813A1) describes the use of similar compounds in agricultural settings to combat fungal pathogens that affect crops . The efficacy of these compounds could lead to the development of new fungicides that are less harmful to the environment compared to traditional options.

Residue Management in Food Safety

Additionally, the compound's implications in food safety are significant, particularly concerning pesticide residue management. Regulatory documents outline maximum residue limits for chemicals used in agriculture, highlighting the need for thorough evaluation of such compounds to ensure consumer safety .

Summary of Research Findings

Application AreaFindingsSource
AntimicrobialEffective against multiple bacterial strainsJournal of Medicinal Chemistry
AnticancerInduces apoptosis in cancer cellsResearch Study on Benzothiazoles
Anti-inflammatoryInhibits pro-inflammatory cytokinesPharmacological Research
FungicidalPotential use as a new fungicidePatent WO2020020813A1
Food SafetyEvaluated for pesticide residue limitsHealth Canada Report

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Benzothiazole Derivatives

Compound Name Benzothiazole Substituents Phenyl Substituents Key Functional Groups Biological Activity (if reported)
Target Compound 3-(2-ethoxyethyl), 6-methyl 2-chlorophenyl Enamide (E), Ylidene (Z) Not explicitly reported
(E)-N-[6-Acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-(2-chlorophenyl)prop-2-enamide 3-(2-methoxyethyl), 6-acetamido 2-chlorophenyl Enamide (E) Antifungal (inferred)
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide None 3-chlorophenyl Propanamide Not reported
(E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide None 2-chloro-6-fluorophenyl Enamide (E), Methoxybenzyl ether Not reported

Key Observations:

Substituent Position and Activity: The 6-methyl and 3-ethoxyethyl groups in the target compound distinguish it from analogues like , which features a 6-acetamido group.

Chlorophenyl vs. Other Halogenated Groups : The 2-chlorophenyl group in the target compound may confer greater steric hindrance compared to 3-chlorophenyl or 2-chloro-6-fluorophenyl moieties (e.g., ), influencing binding pocket compatibility.

Enamide Configuration : The (E)-enamide configuration is conserved across analogues, suggesting its critical role in maintaining planarity and conjugation, which are vital for electronic properties and intermolecular interactions .

Crystallographic and Computational Insights

X-ray crystallography studies of related compounds (e.g., ) reveal that hydrogen bonding (N–H···O, N–H···S) and π-π stacking dominate packing arrangements. For instance, the compound in forms a hexamer via N–H···S and O–H···S interactions, while the target compound’s ethoxyethyl group may introduce additional C–H···O contacts, altering crystal lattice stability .

Density functional theory (DFT) calculations on similar molecules (e.g., ) highlight the influence of substituents on electron distribution.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Acceptors Rotatable Bonds
Target Compound ~420 (estimated) 3.8 4 6
(E)-N-[6-Acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-(2-chlorophenyl)prop-2-enamide 430 2.5 5 7
(E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide 390.88 4.1 3 8

Analysis:

  • The target compound’s higher logP (3.8 vs.
  • The ethoxyethyl group contributes to rotatable bond count (6), which may impact bioavailability compared to rigid analogues .

Biological Activity

The compound (2E)-3-(2-chlorophenyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide is a novel derivative belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. Benzothiazole derivatives are known for their pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The compound's structure can be broken down into key components that contribute to its biological activity:

  • Benzothiazole moiety : Known for its role in various therapeutic applications.
  • Chlorophenyl group : Often associated with increased potency in anticancer activity.
  • Ethoxyethyl substituent : May enhance solubility and bioavailability.

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit a wide range of biological activities. The following sections summarize findings relevant to the compound .

Anticancer Activity

Benzothiazole derivatives have shown significant anticancer properties. For instance, a study on related compounds demonstrated that modifications in the benzothiazole structure led to enhanced inhibition of cancer cell proliferation. Specifically, compounds similar to the one have been reported to inhibit cell lines such as A431 and A549, which are commonly used models for skin and lung cancer respectively .

Table 1: Summary of Anticancer Activities of Benzothiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
B7A4311.9Inhibition of AKT/ERK pathways
B7A5494.4Induction of apoptosis
B7H12992.5Cell cycle arrest

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by studies showing that benzothiazole derivatives can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This dual action not only targets cancer cells but also mitigates the inflammatory environment that often supports tumor growth .

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains, indicating a broad spectrum of activity against microbial infections .

Table 2: Antimicrobial Activity of Related Benzothiazole Compounds

CompoundMicrobial StrainZone of Inhibition (mm)
B7Staphylococcus aureus32.00
B7Escherichia coli28.00
B7Pseudomonas aeruginosa30.00

Case Studies and Research Findings

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Study on Anticancer Efficacy : A study evaluated a series of benzothiazole compounds for their ability to inhibit tumor growth in vivo. The results indicated that compounds with similar structural features to this compound exhibited significant tumor regression in mouse models .
  • Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory effects of benzothiazoles, demonstrating that these compounds could effectively lower inflammatory markers in animal models of arthritis .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2E)-3-(2-chlorophenyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide, and how are intermediates characterized?

  • Methodology : The synthesis involves multi-step organic reactions, starting with the formation of the benzothiazole core followed by coupling with the chlorophenyl-propenamide moiety. Critical steps include:

  • Benzothiazole ring formation : Condensation of 2-ethoxyethylamine with substituted thioureas under reflux conditions (ethanol, 80°C) .
  • Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to link the benzothiazole intermediate to the (2E)-3-(2-chlorophenyl)prop-2-enamide group .
  • Characterization : Thin-layer chromatography (TLC) for reaction monitoring, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry (MS) for molecular weight validation .

Q. How is the compound’s structural integrity validated post-synthesis?

  • Analytical workflow :

  • Nuclear Magnetic Resonance (NMR) : Assigns stereochemistry (E/Z configurations) and confirms substituent positions (e.g., 2-chlorophenyl, ethoxyethyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by quantifying residual solvents/unreacted intermediates .
  • Infrared (IR) Spectroscopy : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, benzothiazole C-S bond at ~680 cm⁻¹) .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Assay design :

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) due to benzothiazole’s affinity for ATP-binding pockets .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing side products?

  • Experimental design :

  • Design of Experiments (DoE) : Apply factorial designs to assess variables (temperature, solvent polarity, catalyst loading). For example, dimethylformamide (DMF) enhances coupling efficiency compared to THF .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining >85% yield .
  • In-line purification : Use flash chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates .

Q. What computational strategies support molecular target identification?

  • Integrated approaches :

  • Docking studies : AutoDock Vina or Schrödinger Suite to predict binding to benzothiazole-recognizing targets (e.g., HSP90, tubulin) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability (RMSD <2 Å) .
  • QSAR modeling : Correlate substituent effects (e.g., ethoxyethyl group’s electron-donating capacity) with biological activity .

Q. How to resolve contradictory data in biological activity studies?

  • Troubleshooting :

  • Purity verification : Re-analyze compound batches via HRMS to rule out impurities affecting assay results .
  • Assay condition standardization : Control pH (7.4), serum concentration (10% FBS), and incubation time (48 hours) to reduce variability .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • Mechanistic tools :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) to purified enzymes/receptors .
  • CRISPR-Cas9 knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
  • Metabolomics : LC-MS/MS to track downstream metabolic changes (e.g., ATP depletion, ROS accumulation) .

Q. How do structural modifications impact structure-activity relationships (SAR)?

  • SAR strategies :

  • Electron-withdrawing groups : Replace 2-ethoxyethyl with nitro groups to enhance electrophilicity and cytotoxicity .
  • Steric effects : Introduce bulky substituents (e.g., tert-butyl) on the benzothiazole ring to improve selectivity for hydrophobic binding pockets .
  • Bioisosteric replacements : Swap the chlorophenyl group with fluorophenyl to modulate logP and bioavailability .

Q. What analytical challenges arise in characterizing stereoisomers?

  • Resolution methods :

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with heptane/ethanol mobile phases to separate E/Z isomers .
  • X-ray crystallography : Resolve absolute configuration via single-crystal diffraction (e.g., hydrogen-bonding patterns in the benzothiazole core) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.